2-(4-Isopropoxybenzoyl)-5-methylpyridine
Overview
Description
“2-(4-Isopropoxybenzoyl)-5-methylpyridine” is a chemical compound that belongs to the pyridine family. It has the chemical formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is a pale yellow solid that has a molecular structure consisting of a pyridine ring, benzoyl group, and an isopropoxy group.
Molecular Structure Analysis
The molecular structure of “2-(4-Isopropoxybenzoyl)-5-methylpyridine” consists of a pyridine ring, a benzoyl group, and an isopropoxy group. The InChI code for this compound is 1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Isopropoxybenzoyl)-5-methylpyridine” include a molecular weight of 255.31 g/mol . Unfortunately, specific information on its density, boiling point, melting point, and flash point is not available .
Scientific Research Applications
Synthesis and Characterization
New Schiff Base Crown Ethers : The synthesis of new benzo-15-crown-5 ethers featuring salicylic Schiff base substitutions involved reactions with 2-aminopyridine derivatives, including 2-amino-6-methylpyridine, which relates to the molecular structure of 2-(4-Isopropoxybenzoyl)-5-methylpyridine. These compounds exhibited tautomeric equilibria and were characterized by various spectroscopic methods (Hayvalı et al., 2003).
Molecular Salts and Supramolecular Association : Studies on hydrogen-bonded supramolecular associations in organic acid–base salts included compounds derived from 2-amino-4-methylpyridine, a related compound to 2-(4-Isopropoxybenzoyl)-5-methylpyridine. These salts displayed frameworks resulting from the synergistic effect of various non-covalent interactions (Khalib et al., 2014).
Phthalide Derivative Analysis : Research on a novel phthalide derivative, which includes a 5-methylpyridin-2-yl group, similar to 2-(4-Isopropoxybenzoyl)-5-methylpyridine, focused on its molecular structure, antioxidant activity, DNA binding, and molecular docking studies. This study highlighted the potential biomedical applications of such compounds (Yılmaz et al., 2020).
Molecular Interactions and Reactions
Conversion of Aminopyridines : Studies on the conversion of 2-aminopyridines into various derivatives revealed the potential for chemical manipulation and synthesis of new compounds. This research is relevant for understanding the chemical behavior and possible applications of similar compounds, like 2-(4-Isopropoxybenzoyl)-5-methylpyridine (Katritzky et al., 1995).
Molecular and Crystal Structure Analysis : Research on various 2-aminopyridine salts, including those with methyl substitutions, highlighted the importance of hydrogen bonding and non-covalent interactions in defining molecular and crystal structures. This is significant for understanding the structural properties of related compounds (Hanif et al., 2020).
Potential Applications
Liquid Crystal Behavior : The investigation of liquid crystallinity in mixtures involving 4-pentoxybenzoic acid and bipyridines, including 4,4'-bipyridine, highlights the potential application of similar pyridine derivatives in the development of new liquid crystal materials. This could be relevant for 2-(4-Isopropoxybenzoyl)-5-methylpyridine in materials science (Martinez-Felipe et al., 2016).
Metallomesogens Based on Phenacylpyridines : Research into discotic metallomesogens based on phenacylpyridine ligands demonstrated their ability to form enantiotropic columnar hexagonal mesophases at room temperature. These findings could be extrapolated to similar pyridine derivatives for potential applications in material science (Jung et al., 2009).
properties
IUPAC Name |
(5-methylpyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-14-7-5-13(6-8-14)16(18)15-9-4-12(3)10-17-15/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCUSDAZDFZRPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxybenzoyl)-5-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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